molecular formula C7H13NO2S B2389978 Ethyl 3-amino-2,2-dimethyl-3-thioxopropanoate CAS No. 17969-52-7

Ethyl 3-amino-2,2-dimethyl-3-thioxopropanoate

Cat. No. B2389978
CAS RN: 17969-52-7
M. Wt: 175.25
InChI Key: PLIOXFQOVSRRLF-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2,2-dimethyl-3-thioxopropanoate is a chemical compound with the molecular formula C7H13NO2S . Its molecular weight is 175.25 .


Synthesis Analysis

There are several methods reported for the synthesis of Ethyl 3-amino-2,2-dimethyl-3-thioxopropanoate. One method involves the reaction of ethyl 2-cyano-2-methylpropanoate with diphenylphosphinodithioic acid in isopropanol . The mixture is heated to reflux overnight, then cooled to ambient temperature. After several purification steps, the title compound is obtained .


Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-2,2-dimethyl-3-thioxopropanoate consists of seven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom .

properties

IUPAC Name

ethyl 3-amino-2,2-dimethyl-3-sulfanylidenepropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c1-4-10-6(9)7(2,3)5(8)11/h4H2,1-3H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIOXFQOVSRRLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-2,2-dimethyl-3-thioxopropanoate

Synthesis routes and methods

Procedure details

A mixture of diphenyldithiophosphonic acid (ALFAAESAR, 1.42 g, 5.67 mmol) and 2-cyano-2-methylpropionic acid ethyl ester (ABCR, 0.412 mL, 2.83 mmol) in isopropanol (30 mL) was heated under reflux for 4 h. Reaction mixture was cooled to room temperature and a precipitate was formed. Reaction flask was placed in the freezer for 1 h. Reaction mixture was filtered and filtrate was concentrated. Residue was taken up in DCM (100 mL) and washed with water (20 mL), 1N NaOH (20 mL), saturated NaHCO3 (20 mL) and dried over sodium sulfate and concentrated. The resulting oil was loaded on a 25 g silica cartridge and eluted with linear gradient 0-50% hexane-ethyl acetate to yield the title compound (110 mg, 0.628 mmol, 22.2% yield). Another impure batch was loaded on a 10 g silica cartridge and eluted with linear gradient 0-50% hexane-ethyl acetate to recover the title compound (120 mg, 0.685 mmol, 24.17% yield). Total yield: (230 mg, 1.313 mmol, 46.32%). 1H NMR (300 MHz, DMSO-d6) δ ppm: 9.70 (br s, 1H), 8.86 (br s, 1H), 4.05 (q, 2H), 1.39 (s, 6H), 1.15 (t, 3H). [ES+MS] m/z 176 (MH+).
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
0.412 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
22.2%

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